molecular formula C6H6FN3O B15230226 4-Amino-2-fluoronicotinamide

4-Amino-2-fluoronicotinamide

Cat. No.: B15230226
M. Wt: 155.13 g/mol
InChI Key: FQDCXBPEKCMJBP-UHFFFAOYSA-N
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Description

4-Amino-2-fluoronicotinamide is a fluorinated derivative of nicotinamide, a compound that is structurally related to vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-fluoronicotinamide typically involves the fluorination of nicotinamide derivatives. One common method includes the reaction of 2-fluoronicotinic acid with ammonia to form the desired amide. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions mentioned above. The use of continuous flow reactors and automated synthesis can enhance the yield and purity of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-fluoronicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted nicotinamide derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

4-Amino-2-fluoronicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-2-fluoronicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in cellular metabolism, leading to the disruption of cancer cell growth and proliferation. Its fluorinated structure enhances its binding affinity to these targets, making it a potent agent in therapeutic applications .

Comparison with Similar Compounds

  • 4-Amino-2-chloronicotinamide
  • 4-Amino-2-bromonicotinamide
  • 4-Amino-2-iodonicotinamide

Comparison: Compared to its halogenated counterparts, 4-amino-2-fluoronicotinamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to increased metabolic stability and enhanced binding affinity to biological targets. This makes this compound a more effective compound in various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C6H6FN3O

Molecular Weight

155.13 g/mol

IUPAC Name

4-amino-2-fluoropyridine-3-carboxamide

InChI

InChI=1S/C6H6FN3O/c7-5-4(6(9)11)3(8)1-2-10-5/h1-2H,(H2,8,10)(H2,9,11)

InChI Key

FQDCXBPEKCMJBP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)C(=O)N)F

Origin of Product

United States

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